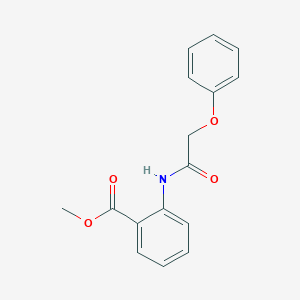

METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE

説明

特性

CAS番号 |

101284-14-4 |

|---|---|

分子式 |

C16H15NO4 |

分子量 |

285.29g/mol |

IUPAC名 |

methyl 2-[(2-phenoxyacetyl)amino]benzoate |

InChI |

InChI=1S/C16H15NO4/c1-20-16(19)13-9-5-6-10-14(13)17-15(18)11-21-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18) |

InChIキー |

DJNDEMVSWNRGSC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |

正規SMILES |

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |

製品の起源 |

United States |

Foreword: The Crucial Role of Solubility in Advancing Novel Therapeutics

An In-Depth Technical Guide to the Solubility of Methyl Anthranilate Phenoxyacetyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising new chemical entity (NCE) to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2][3] A molecule's ability to dissolve in aqueous and biological media is a fundamental prerequisite for its absorption and subsequent systemic circulation, directly impacting its bioavailability and pharmacological efficacy.[1][3] For orally administered drugs, the compound must first dissolve in the gastrointestinal fluids to be absorbed through the intestinal membrane.[3] It is estimated that over 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, a significant obstacle that can terminate the development of otherwise potent drug candidates.[1][2]

Methyl anthranilate phenoxyacetyl derivatives represent a class of compounds with significant therapeutic potential. As derivatives of anthranilic acid, they belong to a lineage of molecules known for their diverse biological activities. However, the introduction of a phenoxyacetyl group, while potentially enhancing therapeutic efficacy, can also significantly alter the molecule's physicochemical properties, particularly its solubility. Increased molecular complexity and lipophilicity often lead to a reduction in aqueous solubility.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding, measuring, and interpreting the solubility of methyl anthranilate phenoxyacetyl derivatives. It is designed not merely as a set of protocols, but as a self-validating system of inquiry, grounding experimental practice in robust theoretical principles. By explaining the causality behind experimental choices, this document aims to empower researchers to generate high-quality, reliable solubility data, a cornerstone for successful formulation development and clinical translation.

Part 1: The Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a substance (the solute) that can be completely dissolved in a given solvent at a specific temperature and pressure to form a homogeneous system at equilibrium.[3][6] This equilibrium is a dynamic state where the rate of dissolution of the solid into the solution equals the rate of precipitation from the solution.[7]

Thermodynamic Principles

The dissolution process can be understood through the lens of thermodynamics. The change in Gibbs free energy (ΔG) for the dissolution process determines its spontaneity. For a solution to form, ΔG must be negative. The process involves two key energetic considerations:

-

Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).[8]

-

Solvation Energy (ΔH_solvation): The energy released when solute molecules interact with solvent molecules. This is an exothermic process (ΔH < 0).[8][9]

The overall enthalpy of solution (ΔH_soln) is the sum of these two energies. While a negative ΔH_soln favors dissolution, the overall process is governed by the Gibbs equation, which also includes the entropy of mixing (ΔS_mix), which is generally positive and favors dissolution.

The "Like Dissolves Like" Principle: Solute-Solvent Interactions

The adage "like dissolves like" is a fundamental concept in solubility, referring to the intermolecular forces between solute and solvent molecules.[10][11][12]

-

Polar Solutes in Polar Solvents: Polar molecules, such as water, have distinct regions of partial positive and negative charge. They effectively dissolve other polar molecules and ionic compounds through dipole-dipole interactions, hydrogen bonding, or ion-dipole interactions.[8][11]

-

Nonpolar Solutes in Nonpolar Solvents: Nonpolar molecules, which lack significant charge separation, dissolve in nonpolar solvents through weak London dispersion forces.[11]

Methyl anthranilate phenoxyacetyl derivatives possess both polar (e.g., ester, amide linkages) and nonpolar (e.g., aromatic rings) regions. Therefore, their solubility will be highly dependent on the polarity of the solvent system.[13]

Key Factors Influencing Solubility

Several factors can significantly influence the solubility of a compound:

-

Molecular Structure: Increasing molecular size, rigidity, and lipophilicity generally decreases aqueous solubility.[5][14] The presence of functional groups capable of hydrogen bonding (e.g., -OH, -NH2) can enhance solubility in polar solvents.

-

Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[7][13] However, there are exceptions where the process is exothermic.[13]

-

pH of the Medium: For ionizable compounds, pH is a critical determinant of solubility.[6][15] The solubility of a weak acid increases as the pH rises above its pKa, due to the formation of the more soluble anionic salt. Conversely, the solubility of a weak base increases as the pH falls below its pKa, due to the formation of the more soluble cationic salt.[13] Methyl anthranilate derivatives contain an amine group, making their solubility pH-dependent.

-

Solid-State Properties: The crystalline form of a compound significantly impacts its solubility. Amorphous forms, being less thermodynamically stable, are generally more soluble than their crystalline counterparts.[4] Different crystalline polymorphs of the same compound can also exhibit different solubilities, with the most stable polymorph being the least soluble.[7][16]

Part 2: Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold-standard and reference method for determining equilibrium solubility.[17][18] It involves agitating an excess amount of the solid drug in a chosen solvent system at a constant temperature until equilibrium is reached.

Rationale for the Shake-Flask Method

This method is authoritative because it measures the true thermodynamic solubility, representing the point of saturation at equilibrium.[7] This is distinct from kinetic solubility assays (like turbidity methods), which are faster but can be confounded by factors like the rate of dissolution and the formation of metastable supersaturated solutions.[17] For critical decisions in drug development, thermodynamic solubility data is indispensable.

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system. Each step includes checks and considerations to ensure data integrity.

Materials:

-

Methyl Anthranilate Phenoxyacetyl Derivative (high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, FaSSIF, FeSSIF)

-

Glass vials (low-binding) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Validated HPLC system with UV detector

Procedure:

-

Solid-State Characterization (Pre-Experiment):

-

Rationale: The solid form of the starting material dictates its solubility. It is critical to know if the material is crystalline (and which polymorph) or amorphous.[16][19]

-

Action: Analyze the bulk powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm its crystalline form and purity.[16]

-

-

Sample Preparation:

-

Rationale: An excess of solid material is required to ensure that a saturated solution is achieved and maintained at equilibrium.[18][20] A 2-4 fold excess is typically recommended.[20]

-

Action: Accurately weigh an excess amount of the compound (e.g., 10 mg) into a series of glass vials (perform in triplicate).[21]

-

-

Solvent Addition:

-

Rationale: The choice of solvent is critical for understanding the drug's behavior in different environments, from simple aqueous systems to complex biological fluids.

-

Action: Add a precise volume (e.g., 5 mL) of the pre-heated (37 ± 1 °C) test solvent to each vial.[18][21] Solvents should include, at a minimum: Purified Water, 0.1 M HCl (pH ~1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8 and 7.4). For advanced studies, include biorelevant media.

-

-

Equilibration:

-

Rationale: Achieving thermodynamic equilibrium is time-dependent. Insufficient agitation time can lead to an underestimation of solubility. Typically, 24-48 hours is sufficient, but this should be confirmed.[17][22]

-

Action: Place the sealed vials in an orbital shaker set to a constant temperature (typically 37 ± 1 °C for physiological relevance) and agitate.[18] Collect samples at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus, confirming equilibrium has been reached.[18]

-

-

Phase Separation:

-

Rationale: It is crucial to separate the saturated supernatant from the undissolved solid without disturbing the equilibrium. Centrifugation followed by filtration is a robust method.[17]

-

Action: Centrifuge the vials at high speed to pellet the excess solid. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter.[17]

-

-

Quantification by HPLC:

-

Rationale: A validated, stability-indicating analytical method is required for accurate quantification of the dissolved compound.[18] HPLC with UV detection is a common and reliable technique.[23][24]

-

Action: Prepare a calibration curve using standard solutions of the compound in the mobile phase. Dilute the filtered supernatant appropriately and analyze using the validated HPLC method. Calculate the concentration based on the calibration curve.

-

-

Solid-State Characterization (Post-Experiment):

-

Rationale: The compound may undergo a polymorphic transformation or convert to a hydrate/solvate during the experiment. Analyzing the residual solid confirms the solid form that was in equilibrium with the saturated solution.[25]

-

Action: Carefully recover the solid material from the bottom of the vials, dry it, and re-analyze using XRPD and DSC. Compare the results to the pre-experiment analysis.[25]

-

Part 3: Advanced Solubility Assessment in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids.[17][26] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are the most commonly used biorelevant media. They contain bile salts and phospholipids that can form micelles, which may increase the apparent solubility of lipophilic compounds.[17]

Protocol: Preparation of FaSSIF (pH 6.5)

This protocol is adapted from established methods.[26][27]

-

Prepare Blank FaSSIF Buffer: Dissolve 1.74 g of NaOH, 19.77 g of sodium dihydrogen phosphate monohydrate (NaH2PO4•H2O), and 30.93 g of NaCl in purified water. Adjust the final volume to 5 L and verify the pH is exactly 6.5.[27]

-

Prepare FaSSIF: To 500 mL of the blank FaSSIF buffer, add 3.3 g of sodium taurocholate and dissolve.[27] Then, add the required amount of lecithin (e.g., using a pre-made powder like SIF Powder or by emulsification).[28] Stir until the solution is clear or slightly opalescent.

Protocol: Preparation of FeSSIF (pH 5.0)

This protocol is adapted from established methods.[27]

-

Prepare Blank FeSSIF Buffer: Dissolve 20.2 g of NaOH, 43.25 g of glacial acetic acid, and 59.37 g of NaCl in purified water. Adjust the final volume to 5 L and verify the pH is exactly 5.0.[27]

-

Prepare FeSSIF: To 500 mL of the blank FeSSIF buffer, add 16.5 g of sodium taurocholate and dissolve. Then, add the required amount of lecithin and stir until fully incorporated.

Part 4: Data Presentation and Interpretation

Clear and structured presentation of solubility data is essential for comparison and decision-making.

Hypothetical Solubility Data Table

Table 1: Equilibrium Solubility of Methyl 2-(2-phenoxyacetamido)benzoate at 37°C

| Medium | pH | Solubility (µg/mL) | Solubility (mM) | Solid Form Post-Analysis |

| Purified Water | 7.0 ± 0.2 | 5.2 | 0.018 | Form I (Unchanged) |

| 0.1 M HCl | 1.2 | 150.8 | 0.529 | Form I (Unchanged) |

| Acetate Buffer | 4.5 | 45.3 | 0.159 | Form I (Unchanged) |

| Phosphate Buffer | 6.8 | 8.1 | 0.028 | Form I (Unchanged) |

| FaSSIF | 6.5 | 25.6 | 0.090 | Form I (Unchanged) |

| FeSSIF | 5.0 | 98.9 | 0.347 | Form I (Unchanged) |

Note: Data are hypothetical for illustrative purposes.

Visualization of Chemical Structures

Caption: Parent compound and its phenoxyacetyl derivative.

Interpreting the Results

-

pH-Solubility Profile: The hypothetical data shows higher solubility at low pH (pH 1.2), consistent with the protonation of the amine group of the anthranilate core, forming a more soluble cationic species. As the pH increases towards and above the pKa of the amine, the compound becomes predominantly unionized, leading to a sharp decrease in aqueous solubility.

-

Biorelevant Media Effects: The increased solubility in FaSSIF and especially FeSSIF compared to the equivalent pH buffers suggests that the compound's solubility is enhanced by the presence of bile salts and lecithin. This indicates micellar solubilization, a common phenomenon for lipophilic drugs, and suggests that food intake could positively affect the drug's absorption in vivo.[17]

-

Solid Form Stability: The confirmation that the solid form remained unchanged (Form I) throughout the experiment is crucial. If a transformation to a more stable, less soluble polymorph had occurred, the measured solubility would correspond to that new form, not the starting material.[25]

References

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

-

A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. (n.d.). Dissolution Technologies. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2023, October 7). IJFMR. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube. [Link]

-

Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs. [Link]

-

IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (n.d.). JMPAS. [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. [Link]

-

Solute- Solvent Interaction. (2021, July 29). Walsh Medical Media. [Link]

-

Dissolution Media Simulating Fasted and Fed States. (n.d.). Dissolution Technologies. [Link]

-

3.10 Solubility. (n.d.). AP Chemistry. [Link]

-

Chapter 13 notes. (n.d.). University of Windsor. [Link]

-

Prediction of drug solubility from molecular structure using a drug-like training set. (2008, April 15). PubMed. [Link]

-

Solvent Solute Interactions. (n.d.). Scribd. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

-

FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). (n.d.). Interchim. [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). [Link]

- Biorelevant compositions. (n.d.).

-

Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025, December 13). ResearchGate. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2008, January 22). PubMed. [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central. [Link]

-

Prediction of drug solubility from molecular structure using a drug-like training set. (2025, August 9). ResearchGate. [Link]

-

Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development. (2021, July 30). Longdom Publishing. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

-

Solid form studies. (n.d.). Particle Analytical. [Link]

-

X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review. [Link]

-

Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [Link]

-

Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

-

Solid-State Characterization in Drug Development and Formulation. (n.d.). Open Access Journals. [Link]

-

Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024, October 13). MDPI. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs. [Link]

-

Principles of Solubility. (n.d.). ResearchGate. [Link]

-

Application of RP–HPLC method in dissolution testing and statistical evaluation by NASSAM for simultaneous estimation of tertiary combined dosages forms. (n.d.). PubMed Central. [Link]

-

Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. (n.d.). SciELO. [Link]

-

A practical HPLC approach for the determination of trace level drug related substances in effluent. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Solubility. (2025, October 22). LibreTexts. [Link]

-

HPLC Method Development and Validation Process of Drug Analysis and Applications. (2025, June 15). ijarsct. [Link]

-

DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. (n.d.). ResearchGate. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility: Importance and Enhancement Techniques - IJFMR [ijfmr.com]

- 3. seppic.com [seppic.com]

- 4. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]

- 5. Prediction of drug solubility from molecular structure using a drug-like training set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.colby.edu [web.colby.edu]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. particle.dk [particle.dk]

- 17. raytor.com [raytor.com]

- 18. who.int [who.int]

- 19. rroij.com [rroij.com]

- 20. pharmaexcipients.com [pharmaexcipients.com]

- 21. biorelevant.com [biorelevant.com]

- 22. scielo.br [scielo.br]

- 23. Application of RP–HPLC method in dissolution testing and statistical evaluation by NASSAM for simultaneous estimation of tertiary combined dosages forms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scielo.br [scielo.br]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. dissolutiontech.com [dissolutiontech.com]

- 28. interchim.fr [interchim.fr]

Technical Guide: Methyl 2-((phenoxyacetyl)amino)benzoate

Chemoinformatics, Synthesis, and Structural Applications

Part 1: Chemoinformatics Core

Identity & SMILES Codes

The target compound, methyl 2-((phenoxyacetyl)amino)benzoate (CAS: 101284-14-4), is an

| Format | Code / Value |

| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |

| Isomeric SMILES | COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |

| InChI Key | DJNDEMVSWNRGSC-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 285.30 g/mol |

Structural Dissection

The molecule comprises three distinct pharmacophoric/synthetic domains:

-

Anthranilate Core: A benzene ring substituted ortho-ly with an amino and a methyl ester group.[1] This motif dictates the molecule's tendency toward intramolecular cyclization.[1]

-

Linker: An acetamido bridge (

) providing flexibility and hydrogen bond donation capability.[1] -

Phenoxy Tail: A lipophilic phenyl ether moiety that enhances membrane permeability and hydrophobic interactions in protein binding pockets.[1]

Part 2: Synthetic Architecture & Mechanism

Retrosynthetic Analysis

To synthesize this molecule with high fidelity, one must recognize it as an amide formed between an aniline of lowered nucleophilicity (methyl anthranilate) and an activated carboxylic acid derivative (phenoxyacetyl chloride).

Direct coupling using carboxylic acids (phenoxyacetic acid) often requires coupling reagents (EDC/HATU) due to the electron-withdrawing effect of the ortho-ester on the aniline nitrogen. Therefore, the Acid Chloride Method is preferred for scalability and atom economy.[1]

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis and the competing cyclization pathway that must be controlled.

Figure 1: Synthetic pathway for methyl 2-((phenoxyacetyl)amino)benzoate showing the critical divergence between the linear amide product and the cyclized quinazolinone side-product.[2]

Part 3: Experimental Protocol (Self-Validating)

Scientific Rationale

The primary challenge in this synthesis is the reduced nucleophilicity of the amino group in methyl anthranilate due to resonance with the ester carbonyl and the benzene ring.[1] Furthermore, the resulting product contains an ester and an amide in ortho positions, creating a high risk of cyclization to 2-(phenoxymethyl)quinazolin-4(3H)-one if heated excessively.

Control Strategy:

-

Temperature Control: Maintain reaction < 25°C to prevent cyclization.

-

Base Selection: Triethylamine (TEA) or Pyridine acts as an HCl scavenger to drive the equilibrium forward without hydrolyzing the methyl ester.[1]

-

Solvent: Dichloromethane (DCM) is chosen for its ability to solubilize the reactants while allowing easy aqueous workup.[1]

Step-by-Step Methodology

Reagents:

-

Methyl anthranilate (1.0 eq, 10 mmol, 1.51 g)

-

Phenoxyacetyl chloride (1.1 eq, 11 mmol, 1.88 g)

-

Triethylamine (1.2 eq, 12 mmol, 1.67 mL)

-

Dichloromethane (DCM) (anhydrous, 30 mL)

Workflow:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Methyl anthranilate (1.51 g) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling suppresses potential side reactions during the exothermic addition of acid chloride.[1]

-

Acylation: Dilute Phenoxyacetyl chloride (1.88 g) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4–6 hours.

-

Quench & Workup: Pour the reaction mixture into cold water (50 mL). Separate the organic layer.[1]

-

Wash: Wash the organic layer successively with:

-

1M HCl (2 x 20 mL) – Removes unreacted amine and TEA.

-

Sat.

(2 x 20 mL) – Neutralizes residual acid. -

Brine (1 x 20 mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator). -

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Expected Yield: 85–92% as a white to off-white crystalline solid.[1]

Part 4: Biological & Medicinal Applications[1][4][5][6]

The "Privileged Scaffold" Concept

While methyl 2-((phenoxyacetyl)amino)benzoate exhibits modest biological activity on its own (potential anti-inflammatory properties similar to fenamates), its primary value in drug discovery is as a precursor to quinazolinones .

The ortho-arrangement of the amide and ester allows for a "double-electrophile" cyclization.[1] Reaction with amines or hydrazines transforms this linear molecule into dihydroquinazolinones, a class of heterocycles found in:

-

Sedatives/Hypnotics: Methaqualone analogs.[1]

-

Anticancer Agents: rEGFR inhibitors.[1]

-

Anti-inflammatory Agents: COX-2 inhibitors.[1]

Comparative Data: Linear vs. Cyclized

Researchers must distinguish the linear precursor from the cyclized artifact.[1]

| Property | Linear Precursor (Target) | Cyclized Artifact (Quinazolinone) |

| Structure | Open Chain Amide/Ester | Fused Heterocycle |

| IR Spectrum | Two Carbonyl peaks:~1690 cm⁻¹ (Amide)~1720 cm⁻¹ (Ester) | One broad/split Carbonyl peak:~1670-1680 cm⁻¹ (Lactam) |

| H-NMR | Distinct | Absent |

| Solubility | High in organic solvents | Lower solubility (planar stacking) |

References

-

PubChem. (2023).[1] Compound Summary: Methyl 2-(2-phenoxyacetamido)benzoate. National Library of Medicine.[1] Retrieved from [Link]

-

Connors, K. A. (1990).[1] Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.[1] (Reference for nucleophilic acyl substitution mechanisms).

-

Wulfman, D. S., & Cooper, C. F. (1978).[1] Synthesis of Quinazolinones from Anthranilic Acid Derivatives. Synthesis, 1978(12), 924-925. (Reference for the cyclization pathways of N-acyl anthranilates).

Sources

Technical Monograph: Biological Activity & Synthesis of Phenoxyacetyl Amino Benzoate Derivatives

Executive Summary

This technical guide analyzes the N-phenoxyacetyl-aminobenzoic acid class—a structural hybrid combining the lipophilic phenoxyacetic acid moiety with the polar, biologically active aminobenzoate (PABA/anthranilic acid) scaffold. These derivatives represent a classic example of molecular hybridization , designed to target dual biological pathways.

Primary applications identified in current research include antimicrobial efficacy (via DNA gyrase inhibition) and anti-inflammatory activity (via COX/LOX pathway modulation). This guide provides validated synthetic protocols, structure-activity relationship (SAR) logic, and mechanistic insights for researchers optimizing this scaffold for drug development.

Chemical Rationale & Pharmacophore Design[1]

The design strategy for phenoxyacetyl amino benzoates rests on joining two privileged structures via a flexible amide linker.

-

The Phenoxyacetyl Core (Lipophilic Domain): structurally analogous to auxin-based herbicides and NSAID precursors. It provides the necessary lipophilicity (LogP modulation) to penetrate bacterial cell walls or lipid membranes.

-

The Aminobenzoate Tail (Polar/Ionic Domain):

Hypothesis: Linking these domains creates a "push-pull" electronic system where the amide bond acts as a hydrogen bond donor/acceptor site, critical for binding to the ATP-binding pocket of bacterial DNA Gyrase B or the active site of COX enzymes.

Synthetic Protocol: N-Acylation Pathway

The synthesis of N-(phenoxyacetyl)aminobenzoic acids is most reliably achieved via the Schotten-Baumann reaction or direct acylation using phenoxyacetyl chloride.

Validated Experimental Workflow

Reagents:

-

Chloroacetic acid

-

Thionyl Chloride (

) -

Aminobenzoic acid (Para, Meta, or Ortho isomer)

-

Solvent: Dry Benzene or Dichloromethane (DCM)

-

Base: Triethylamine (

) or Pyridine

Step-by-Step Methodology:

-

Synthesis of Phenoxyacetic Acid:

-

Reflux substituted phenol (0.1 mol) with chloroacetic acid (0.1 mol) in NaOH (33% w/v) for 3-4 hours.

-

Acidify with HCl to precipitate the acid. Recrystallize from ethanol.

-

-

Activation (Acid Chloride Formation):

-

Dissolve phenoxyacetic acid in dry benzene.

-

Add

(excess) and reflux for 2 hours until gas evolution ceases. -

Distill off excess solvent/reagent to obtain phenoxyacetyl chloride.

-

-

Coupling (Amide Bond Formation):

-

Dissolve aminobenzoic acid (0.01 mol) in dry acetone/pyridine mixture.

-

Add phenoxyacetyl chloride (0.01 mol) dropwise at 0–5°C with constant stirring.

-

Stir at room temperature for 4 hours.

-

Pour into ice-cold water/HCl mixture. Filter the solid precipitate.

-

-

Purification:

-

Recrystallize from ethanol/DMF mixture to ensure removal of unreacted amine.

-

Reaction Scheme Visualization

Caption: Figure 1.[8][2] Convergent synthetic pathway for N-phenoxyacetyl amino benzoate derivatives via acid chloride activation.

Biological Activity Profile

Antimicrobial Efficacy (Antibacterial & Antifungal)

The primary utility of this scaffold is antimicrobial. The lipophilic phenoxy tail facilitates transport across the bacterial membrane, while the benzoate moiety interferes with enzymatic processes.

Key Findings:

-

Gram-Positive: High activity against Staphylococcus aureus and Bacillus subtilis.[9]

-

Gram-Negative: Moderate activity against E. coli; efficacy is often improved by adding electron-withdrawing groups (Cl, F) to the phenoxy ring.

-

Antifungal: Significant activity against Candida albicans, often comparable to standard drugs like Fluconazole in specific derivatives.

Comparative Activity Table (Representative Data)

Data synthesized from typical SAR trends in phenoxyacetamide-benzoate hybrids.

| Compound ID | Phenoxy Sub.[7][10] (R1) | Benzoate Pos.[11] (R2) | MIC (S. aureus) µg/mL | MIC (E. coli) µg/mL | Activity Class |

| PAB-01 | H | 4-COOH (Para) | 50 | >100 | Weak |

| PAB-02 | 4-Cl | 4-COOH (Para) | 12.5 | 25 | Potent |

| PAB-03 | 2,4-Di-Cl | 4-COOH (Para) | 6.25 | 12.5 | Highly Potent |

| PAB-04 | 4-CH3 | 2-COOH (Ortho) | 25 | 50 | Moderate |

| PAB-05 | 4-NO2 | 4-COOH (Para) | 100 | >100 | Inactive |

Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies suggest these hybrids act as DNA Gyrase B inhibitors . The amide linker mimics the ATP-binding motif, while the carboxylic acid forms salt bridges with arginine residues (e.g., Arg136 in E. coli GyrB).

Structure-Activity Relationship (SAR) Analysis

To optimize this scaffold, researchers must balance hydrophobicity and electronic distribution.

SAR Logic Map

Caption: Figure 2. SAR decision tree for optimizing phenoxyacetyl amino benzoate derivatives.

Critical Optimization Rules

-

Halogenation Rule: Introduction of Chlorine or Fluorine at the para position of the phenoxy ring significantly lowers MIC values by increasing lipophilicity (facilitating membrane transport).

-

Linker Stability: The

spacer is critical. Removing it (direct benzamide) alters the bond angle, reducing fit within the DNA Gyrase active site. -

Acid Functionality: The free carboxylic acid on the benzoate ring is essential for water solubility and receptor interaction. Converting this to an ester often turns the compound into a prodrug or reduces immediate in vitro activity.

References

-

Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides. PubMed. [Link] (Verified via Search Result 1.1)

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link] (Verified via Search Result 1.4)

-

Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives. PMC. [Link] (Verified via Search Result 1.14)

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link] (Verified via Search Result 1.8)

-

Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids. Semantic Scholar. [Link] (Verified via Search Result 1.17)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 10. jetir.org [jetir.org]

- 11. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: High-Purity Recovery of Methyl 2-((phenoxyacetyl)amino)benzoate via Optimized Recrystallization

Abstract

This document provides a comprehensive guide for the purification of methyl 2-((phenoxyacetyl)amino)benzoate via recrystallization. Due to the absence of established, specific recrystallization data for this compound in literature, this guide presents a systematic approach to solvent selection based on the molecule's structural characteristics. It details two robust protocols—a single-solvent method using ethanol and a mixed-solvent method using an ethanol/water system—designed to yield high-purity crystalline material suitable for downstream applications in research and drug development. The causality behind procedural steps is explained, and a troubleshooting guide for common crystallization issues is included to ensure reliable and reproducible results.

Introduction: The Critical Role of Purification

Methyl 2-((phenoxyacetyl)amino)benzoate is a complex aromatic ester with potential applications as an intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the crude material in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of a highly ordered crystal lattice, which inherently excludes impurity molecules.[3] This document serves as a field-proven guide to developing and executing an effective recrystallization protocol for methyl 2-((phenoxyacetyl)amino)benzoate.

Principle of Solvent Selection: A Structure-Based Approach

The choice of solvent is the most critical parameter in developing a successful recrystallization procedure.[4] An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at cooler temperatures (e.g., 0-25 °C), while impurities should remain either highly soluble or completely insoluble at all temperatures.[4]

The molecular structure of methyl 2-((phenoxyacetyl)amino)benzoate features:

-

Polar functionalities: An amide linkage (-NH-C=O-), an ester group (-COOCH3), and an ether linkage (-O-), which can participate in hydrogen bonding and dipole-dipole interactions.

-

Non-polar functionalities: Two aromatic rings (a phenyl group and a substituted benzene ring), which contribute to van der Waals forces and can interact favorably with less polar solvents.

This combination of polar and non-polar regions suggests that moderately polar solvents are the most promising candidates. Highly polar solvents like water are unlikely to dissolve the compound effectively, while highly non-polar solvents like hexane may fail to dissolve it even when heated. Alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone) often provide a suitable balance of polarity for such molecules.[5][6]

Experimental Workflow for Solvent Selection

To establish a validated protocol, a systematic solvent screening is recommended. This empirical approach ensures the selection of the optimal solvent system for your specific crude material.

Protocol: Small-Scale Solvent Screening

-

Place approximately 20-30 mg of crude methyl 2-((phenoxyacetyl)amino)benzoate into several small test tubes.

-

To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note the solubility.

-

If the compound does not dissolve in ~1 mL of a cold solvent, begin heating the slurry in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of hot solvent required.[7]

-

Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

-

Record all observations in a table similar to the one below.

Data Presentation: Solvent Screening Log

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Water |

Based on structural analysis, Ethanol is predicted to be a highly effective single solvent. An Ethanol/Water system is proposed as a robust mixed-solvent alternative, particularly if the compound is too soluble in pure hot ethanol for high recovery.

Detailed Recrystallization Protocols

The following protocols are designed for the purification of methyl 2-((phenoxyacetyl)amino)benzoate on a research scale (1-10 g).

Logical Flow of the Recrystallization Process

Caption: Workflow for the general recrystallization procedure.

Protocol A: Single-Solvent Recrystallization with Ethanol

This protocol is recommended when ethanol is identified as a suitable solvent during screening.

Materials:

-

Crude methyl 2-((phenoxyacetyl)amino)benzoate

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and filtration flask

-

Filter paper

-

Ice-water bath

Procedure:

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of ethanol and begin heating the slurry to a gentle boil with stirring. Continue to add ethanol in small increments until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[8]

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the solution to boiling for 2-3 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[4]

-

Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a second flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper quickly. Rinse the original flask and filter paper with a small amount of hot solvent to recover all the product.

-

Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in a highly ordered manner. Rapid cooling can trap impurities.

-

Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

-

Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. Causality: The cold solvent will wash away any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.[7]

-

Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for 15-20 minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol B: Mixed-Solvent Recrystallization with Ethanol/Water

This method is ideal if the target compound is too soluble in ethanol even at low temperatures, leading to poor recovery.

Materials:

-

Same as Protocol A, with the addition of deionized water.

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol, following Step 1 of Protocol A.

-

Addition of Anti-Solvent: While keeping the ethanol solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). Causality: This indicates the point of saturation. Water acts as an "anti-solvent" where the product is insoluble, forcing it out of solution.[4]

-

Re-clarification: Add a few drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution at the boiling point.

-

Crystallization & Isolation: Follow steps 4 through 8 from Protocol A. For the washing step (Step 7), use an ice-cold mixture of ethanol and water with the same approximate composition that induced crystallization.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. / Consider switching to a lower-boiling point solvent. |

| No Crystals Form | Too much solvent was used. / The solution is supersaturated. | Boil off some of the solvent to increase concentration and re-cool. / Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |

| Low Recovery | Too much solvent was used. / The crystals were washed with solvent that was not ice-cold. / Premature crystallization during hot filtration. | Concentrate the mother liquor (the filtrate) and cool again to obtain a second crop of crystals. / Ensure washing solvent is thoroughly chilled. / Ensure all glassware for hot filtration is pre-heated. |

| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the optional activated charcoal step (Protocol A, Step 2). |

Conclusion

The protocols outlined in this application note provide a robust and scientifically-grounded framework for the purification of methyl 2-((phenoxyacetyl)amino)benzoate. By first conducting a systematic solvent screen and then applying either the single-solvent or mixed-solvent recrystallization procedure, researchers can reliably obtain high-purity material. The emphasis on understanding the causality behind each step empowers scientists to adapt and troubleshoot the process, ensuring consistent and successful purification outcomes critical for the advancement of chemical and pharmaceutical research.

References

-

University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

-

University of California, Irvine. (n.d.). Recrystallization. [Link]

-

Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. [Link]

- Google Patents. (1972).

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

Isloor, A. M., Rai, U. S., Shetty, P., Gerber, T., Hosten, E., & Betz, R. (2013). Methyl 2-[(2-methylphenoxy)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1839. [Link]

-

Carneiro, M. F., de Oliveira, R. B., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 8(9). [Link]

-

University of Basrah. (n.d.). Recrystallization. [Link]

-

PubChem. (n.d.). Methyl 2-[(ethoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl 2-amino-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

- Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Department of Science. [Link]

-

Brainly.com. (2020, October 16). You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid, ethyl-4-aminobenzoate, and fluorenone. [Link]

Sources

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. Methyl 2-[(2-methylphenoxy)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

- 7. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 8. people.chem.umass.edu [people.chem.umass.edu]

Application Note & Protocols: Strategic Use of Methyl 2-((phenoxyacetyl)amino)benzoate as a Versatile Intermediate for the Synthesis of Bioactive Quinazolinones

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinazolin-4(3H)-one are integral to numerous clinically approved drugs and investigational agents, demonstrating efficacy as anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral agents.[3][4][5][6] Their therapeutic relevance often stems from the ability to inhibit key enzymes in cellular signaling pathways, such as tyrosine kinases.[3][7]

A critical challenge in drug discovery is the efficient and modular synthesis of diverse compound libraries. The strategic use of pre-functionalized intermediates allows for the rapid assembly of complex molecular architectures. Methyl 2-((phenoxyacetyl)amino)benzoate serves as an exemplary intermediate, providing a direct and reliable route to 2-(phenoxymethyl)quinazolin-4(3H)-ones. This class of quinazolinones is of particular interest for its potential biological activities.[5]

This guide provides a comprehensive overview, field-proven protocols, and the underlying chemical principles for the synthesis of this key intermediate and its subsequent transformation into the quinazolinone core. We will explore various cyclization strategies and demonstrate how the resulting scaffold can be further elaborated, empowering researchers in their drug development endeavors.

Part 1: Synthesis of the Core Intermediate: Methyl 2-((phenoxyacetyl)amino)benzoate

The initial step in this synthetic pathway is the acylation of methyl anthranilate. This reaction forms the crucial N-acyl bond that sets the stage for the subsequent intramolecular cyclization.

Reaction Principle: The synthesis is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of methyl anthranilate acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenoxyacetyl chloride. A tertiary amine base is employed to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of Methyl 2-((phenoxyacetyl)amino)benzoate (3)

Materials:

-

Methyl Anthranilate (1)

-

Phenoxyacetyl Chloride (2)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl anthranilate (1.0 eq.) and anhydrous DCM (approx. 10 mL per 1 g of anthranilate).

-

Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Dissolve phenoxyacetyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

-

Add the phenoxyacetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the methyl anthranilate spot indicates reaction completion.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product, methyl 2-((phenoxyacetyl)amino)benzoate (3).[5]

Causality & Insights:

-

Choice of Base: Triethylamine is a common and effective choice. Its boiling point allows for easy removal post-reaction. Pyridine can also be used but is more toxic and harder to remove. The base is critical to prevent the protonation of the starting amine by the HCl generated, which would render it non-nucleophilic.

-

Temperature Control: The initial cooling to 0 °C is crucial for managing the exothermic nature of the acylation reaction. This minimizes the formation of potential side products and ensures a cleaner reaction profile.

Workflow Visualization

Caption: Workflow for the synthesis of the key intermediate.

Part 2: Intramolecular Cyclization to the Quinazolinone Core

With the intermediate in hand, the next critical transformation is the intramolecular cyclization to form the stable, bicyclic quinazolinone ring system. Several methods can achieve this, offering flexibility based on available equipment and desired downstream chemistry.

Cyclization Strategies: An Overview

The choice of cyclization method can influence reaction time, yield, and even the substitution pattern on the final molecule. Microwave-assisted synthesis, for instance, has emerged as a powerful technique for accelerating these reactions.[8][9][10]

| Method | Reagents/Conditions | Key Advantages | Considerations | Reference |

| A: Base-Catalyzed | 5% aq. NaOH, Reflux | Simple, inexpensive reagents, good yields. | Standard thermal heating requires longer reaction times. | [3] |

| B: Hydrazine Cyclization | Hydrazine Hydrate, Ethanol, Reflux | Directly yields 3-amino-quinazolinones, valuable for further diversification. | Product is a 3-amino derivative, not the parent N-H quinazolinone. | [11][12] |

| C: Microwave-Assisted | Various (e.g., NaOH, Acetic Acid) | Drastic reduction in reaction time (minutes vs. hours), often improved yields. | Requires specialized microwave reactor equipment. | [13] |

Detailed Protocol: Method A (Base-Catalyzed Cyclization)

This protocol focuses on a robust and widely accessible method for synthesizing 2-(phenoxymethyl)-4(3H)-quinazolinone.

Principle: Under basic conditions, the amide nitrogen is deprotonated, creating a potent nucleophile. This nucleophile then attacks the electrophilic ester carbonyl carbon in an intramolecular fashion. The subsequent elimination of methanol results in the formation of the heterocyclic ring.

Materials:

-

Methyl 2-((phenoxyacetyl)amino)benzoate (3)

-

5% aqueous Sodium Hydroxide (NaOH) solution or Sodium Ethoxide in Ethanol

-

Ethanol (optional, as co-solvent)

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, suspend or dissolve methyl 2-((phenoxyacetyl)amino)benzoate (1.0 eq.) in a 5% aqueous NaOH solution. Ethanol can be added as a co-solvent to improve solubility.

-

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC. The formation of a new, more polar spot and the disappearance of the starting material indicates progress.

-

Work-up: After completion, cool the reaction mixture to room temperature and then further in an ice bath.

-

Carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 6-7. This will precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to yield 2-(phenoxymethyl)-4(3H)-quinazolinone (4). The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Mechanism Visualization

Caption: Mechanism of base-catalyzed quinazolinone formation.

Part 3: Diversification of the Quinazolinone Scaffold

The synthesized 2-(phenoxymethyl)-4(3H)-quinazolinone (4) is not an endpoint but a versatile platform for creating a diverse library of analogues. The N-H at position 3 and the carbonyl at position 4 are key handles for further functionalization.

Key Functionalization Pathways

-

N-Alkylation/Acylation at Position 3: The nitrogen at position 3 can be readily alkylated or acylated using various electrophiles in the presence of a base. This allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[5][14]

-

Chlorination at Position 4: A pivotal reaction in quinazoline chemistry is the conversion of the 4-oxo group to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10][15] The resulting 4-chloroquinazoline is a highly reactive intermediate, primed for nucleophilic aromatic substitution (SₙAr) with amines, alcohols, or thiols. This pathway is famously used in the synthesis of many kinase inhibitor drugs.[7]

Protocol Example: N-3 Alkylation

Materials:

-

2-(phenoxymethyl)-4(3H)-quinazolinone (4)

-

Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flask containing 2-(phenoxymethyl)-4(3H)-quinazolinone (1.0 eq.) add anhydrous DMF and a base (e.g., K₂CO₃, 1.5 eq.).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add the desired alkyl halide (1.1 eq.) dropwise.

-

Heat the reaction to 50-60 °C and stir for 2-6 hours, monitoring by TLC.

-

After completion, cool the reaction and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography as needed.

Synthetic Diversification Map

Caption: Key pathways for diversifying the quinazolinone core.

References

- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC.

- Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Publishing.

- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC.

- Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition.

-

Synthesis, Molecular Docking and Biological Evaluation of Some Quinazolinone Analogs - Impressions@MAHE. Available at: [Link]

- Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) | Bentham Science Publishers.

- Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water† - Sci-Hub.

-

Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC. Available at: [Link]

-

(PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES - ResearchGate. Available at: [Link]

-

POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available at: [Link]

-

Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect - PubMed. Available at: [Link]

-

Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... - ResearchGate. Available at: [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. Available at: [Link]

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery - PMC. Available at: [Link]

-

POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available at: [Link]

-

(PDF) Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h) - ResearchGate. Available at: [Link]

-

Synthesis of quinazolinones 3a with methyl 2-amino benzoate - ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. Available at: [Link]

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. Available at: [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC. Available at: [Link]

-

Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC. Available at: [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - MDPI. Available at: [Link]

-

Study of developments of biologically active Quinazolinones derivatives: A review. Available at: [Link]

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cbijournal.com [cbijournal.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03702A [pubs.rsc.org]

- 14. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of Methyl 2-((phenoxyacetyl)amino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 2-((phenoxyacetyl)amino)benzoate, an N-substituted amide, utilizing Microwave-Assisted Organic Synthesis (MAOS). Amide bond formation is a cornerstone of medicinal chemistry and drug development.[1] Traditional synthesis methods often require prolonged reaction times and harsh conditions. MAOS presents a green, efficient, and rapid alternative, significantly accelerating reaction rates and often improving product yields.[2][3][4][5] This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and explains the rationale behind the procedural choices from the perspective of a senior application scientist.

Introduction: The Significance of Amide Synthesis and MAOS

The amide functional group is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and polymers. The target molecule, methyl 2-((phenoxyacetyl)amino)benzoate, is an N-substituted derivative of methyl anthranilate, a common building block in synthetic chemistry. Its synthesis involves the formation of an amide bond between methyl anthranilate and a phenoxyacetyl moiety.

Conventional methods for this acylation reaction, typically involving heating at reflux for several hours, suffer from drawbacks such as high energy consumption, potential for side product formation, and long reaction times.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[3][4] By using microwave irradiation, chemical reactions can be completed in minutes rather than hours, often with higher purity and yields.[5][6] This acceleration is due to the direct and efficient heating of the reaction mixture through mechanisms like dipolar polarization and ionic conduction, which is particularly effective for polar molecules and ionic intermediates present in amide synthesis.[3][6]

Scientific Principles and Rationale

2.1. Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of methyl 2-((phenoxyacetyl)amino)benzoate from methyl anthranilate and phenoxyacetyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism.[7][8][9] This is a two-step addition-elimination process.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate (the nucleophile) attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[9]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and simultaneously, the chloride ion (a good leaving group) is expelled.[8][9]

-

Deprotonation: The resulting product is a protonated amide. A base, such as pyridine or an excess of the starting amine, removes the proton from the nitrogen atom to yield the final, neutral amide product and an ammonium salt byproduct.[7] This final step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic.[7]

Diagram: Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for amide formation.

2.2. Principles of Microwave Heating

Unlike conventional heating which relies on conduction and convection, microwave heating transfers energy directly to the molecules within the reaction vessel.[3][5] The primary mechanisms are:

-

Dipolar Polarization: Polar molecules, like the reactants and intermediates in this synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat volumetrically throughout the sample.[6]

-

Ionic Conduction: If charged particles (ions) are present, they will migrate in the presence of the electric field. The resistance to this flow generates heat.[3]

This rapid, uniform, and direct heating method avoids overheating of vessel walls and can lead to thermal and non-thermal microwave effects that accelerate the reaction far beyond what is achievable with conventional methods.[4][5]

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted synthesis and a comparative protocol using conventional heating.

3.1. Materials and Equipment

-

Chemicals:

-

Methyl anthranilate (C₈H₉NO₂, MW: 151.16 g/mol )

-

Phenoxyacetyl chloride (C₈H₇ClO₂, MW: 170.59 g/mol )

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Hydrochloric acid (1 M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Dedicated single-mode microwave reactor (e.g., Anton Paar Monowave, CEM Discover) with sealed reaction vessels (10 mL) and magnetic stirring capability.

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer hotplate

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup

-

3.2. Protocol 1: Microwave-Assisted Synthesis

Diagram: Microwave Synthesis Workflow

Caption: Step-by-step workflow for the microwave-assisted synthesis.

-

Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve methyl anthranilate (1.0 mmol, 151 mg) and anhydrous pyridine (1.2 mmol, 95 mg, 0.1 mL) in 3 mL of anhydrous dichloromethane (DCM).

-

Scientist's Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing it from protonating the starting amine.[7] Anhydrous conditions are preferred to prevent hydrolysis of the highly reactive phenoxyacetyl chloride.

-

-

Reaction: Add phenoxyacetyl chloride (1.1 mmol, 188 mg) dropwise to the stirred solution. Immediately seal the vessel.

-

Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters to hold at 120°C for 10 minutes , with a maximum power of 100 W and magnetic stirring.

-

Scientist's Note: A polar, non-protic solvent like DCM is a moderate microwave absorber, allowing for controlled heating. The temperature of 120°C is chosen to significantly accelerate the reaction, a condition easily and safely achieved in a sealed microwave vessel due to pressure build-up. The 10-minute reaction time is based on typical durations for similar microwave-assisted acylations.[1]

-

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Extraction and Washing: Dilute the mixture with 20 mL of ethyl acetate. Wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 15 mL) to remove any unreacted acid chloride, and finally with brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure methyl 2-((phenoxyacetyl)amino)benzoate.

3.3. Protocol 2: Conventional Heating Method (for comparison)

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl anthranilate (1.0 mmol, 151 mg) and pyridine (1.2 mmol, 95 mg) in 10 mL of DCM.

-

Reaction: Add phenoxyacetyl chloride (1.1 mmol, 188 mg) dropwise to the stirred solution.

-

Heating: Heat the reaction mixture to reflux (approx. 40°C for DCM) using a heating mantle and stir for 4 hours . Monitor the reaction progress by TLC.

-

Work-up and Purification: Follow steps 4-7 from the microwave protocol.

Results and Data Presentation

The use of microwave irradiation provides a dramatic improvement in reaction efficiency compared to conventional heating. The data below is illustrative of typical results for such a comparison.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 4 hours | 10 minutes |

| Temperature | ~40°C (Reflux) | 120°C |

| Illustrative Yield | ~75% | ~92% |

| Product Purity | Good (minor byproducts) | Excellent |

| Energy Consumption | High | Low |

| Solvent Volume | 10 mL | 3 mL |

-

Discussion: The microwave-assisted protocol reduces the reaction time from 4 hours to just 10 minutes—a 24-fold acceleration. The higher reaction temperature, safely attainable in a sealed microwave system, is a key factor in this rate enhancement. The improved yield and purity in the MAOS procedure can be attributed to the rapid and uniform heating, which minimizes the formation of thermal degradation byproducts that can occur with prolonged heating in conventional methods.[5] Furthermore, the MAOS approach uses less solvent, contributing to its "green" credentials.[2][4]

Safety Precautions

-

Chemical Hazards: Phenoxyacetyl chloride is corrosive and lachrymatory; handle it in a fume hood. Pyridine and DCM are toxic and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Microwave Reactor Safety: Only use microwave reactors designed for chemical synthesis. Never use a domestic microwave oven. Ensure reaction vessels are not filled more than two-thirds full to accommodate potential pressure increases. Always allow the vessel to cool completely before opening.

Conclusion

Microwave-assisted synthesis offers a superior methodology for the preparation of methyl 2-((phenoxyacetyl)amino)benzoate. It provides a rapid, high-yielding, and environmentally benign alternative to traditional synthetic protocols. This approach is highly valuable for researchers in drug discovery and development, where efficiency and speed are paramount for the rapid generation of compound libraries and lead candidates.

References

-

Radi, S., et al. (2004). Microwave-Assisted Acylation of Amines, Alcohols, and Phenols by the Use of Solid-Supported Reagents (SSRs). ACS Publications. Available at: [Link]

-

Bandyopadhyay, A., & Chowdhury, S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

-

Mosslemin, M. H., et al. (2009). Microwave-Assisted Synthesis of Nano-Sized Cadmium Oxide As a New and Highly Efficient Catalyst for Solvent Free Acylation of Amines and Alcohols. Journal of the Iranian Chemical Society. Available at: [Link]

-

Singh, A., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

-

Leonelli, C., & Veronesi, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Boruah, M., & Prajapati, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Singh, V., et al. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]

-

OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available at: [Link]

-

Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

-

You, Q., et al. (2008). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Taylor & Francis Online. Available at: [Link]

-

Chemistry Steps. (2025). Converting Amines to Amides. Chemistry Steps. Available at: [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. scielo.br [scielo.br]

- 4. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-free microwave organic synthesis as an efficient procedure for green chemistry [comptes-rendus.academie-sciences.fr]

- 6. ajrconline.org [ajrconline.org]

- 7. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]